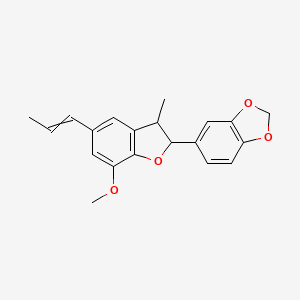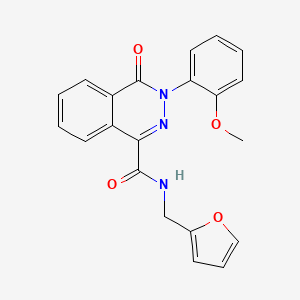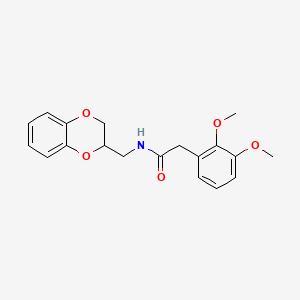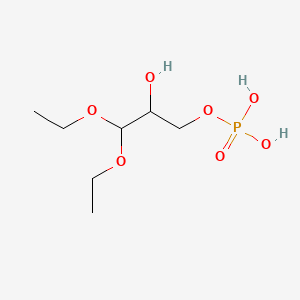![molecular formula C17H20ClN3O3S B1230726 N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B1230726.png)
N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[(phenylmethyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[(phenylmethyl)amino]acetamide is an amino acid amide.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[(phenylmethyl)amino]acetamide has been a subject of interest in the synthesis and characterization of novel heterocyclic compounds. For instance, the compound was used in the preparation of amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide, which exhibited antibacterial and antifungal activities (Nunna et al., 2014).
Radiosynthesis Applications
- This compound has also been utilized in the field of radiosynthesis, specifically in the creation of chloroacetanilide herbicides and dichloroacetamide safeners for herbicides. These compounds are essential for studies on metabolism and mode of action in agricultural applications (Latli & Casida, 1995).
Silylated Derivatives
- Silylated derivatives of N-(2-hydroxyphenyl)acetamide, a closely related compound, have been synthesized and structurally analyzed using NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods. This research contributes to the understanding of molecular structures and potential applications in various scientific fields (Nikonov et al., 2016).
Antibacterial Activities
- The compound has been a part of the synthesis of various novel compounds with significant antibacterial activities. Research has shown its use in synthesizing N-chloro aryl acetamide substituted thiazole and thiazolidinedione derivatives with promising in vitro antibacterial activity (Juddhawala et al., 2011).
Comparative Metabolism Studies
- Comparative metabolism studies involving chloroacetamide herbicides and related metabolites have utilized this compound. These studies are crucial for understanding the metabolic pathways and potential impacts on human and animal health (Coleman et al., 2000).
Antimicrobial Activity of Derivatives
- Research into the synthesis and antimicrobial activity of various derivatives, including thiazolidinone and acetidinone derivatives, demonstrates the compound's relevance in developing new antimicrobial agents (Mistry et al., 2009).
Insecticidal Activity
- Modifications to the molecular structure of N-(Isothiazol-5-yl)phenylacetamides, closely related to the compound , have shown potential in developing broad-spectrum insecticides, highlighting its application in agricultural pest control (Samaritoni et al., 1999).
Potential Pesticide Applications
- N-derivatives of related compounds have been characterized and suggested as potential pesticides, further indicating the diverse application of these chemical structures in the field of agrichemicals (Olszewska et al., 2011).
Inhibition of Fatty Acid Synthesis
- Chloroacetamide compounds, including derivatives of the compound , have been studied for their inhibitory effects on fatty acid synthesis in algae, which could have implications for both environmental studies and biotechnological applications (Weisshaar & Böger, 1989).
Propiedades
Nombre del producto |
N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[(phenylmethyl)amino]acetamide |
|---|---|
Fórmula molecular |
C17H20ClN3O3S |
Peso molecular |
381.9 g/mol |
Nombre IUPAC |
2-(benzylamino)-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C17H20ClN3O3S/c1-21(2)25(23,24)16-10-14(8-9-15(16)18)20-17(22)12-19-11-13-6-4-3-5-7-13/h3-10,19H,11-12H2,1-2H3,(H,20,22) |
Clave InChI |
YHNZPHABBWZYQH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CNCC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-ethoxypropylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B1230643.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethanesulfonamide](/img/structure/B1230646.png)



![2-[(2-Benzotriazol-1-yl-acetyl)-(2,4,6-trimethyl-phenyl)-amino]-N-tert-butyl-2-thiophen-3-yl-acetamide](/img/structure/B1230653.png)




![5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B1230661.png)
![10-[2-(morpholin-4-yl)ethyl]-12-phenyl-10,12-dihydro-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-imine](/img/structure/B1230663.png)
![1-[(4-chlorophenyl)-oxomethyl]-N-[4-(1-piperidinylsulfonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B1230664.png)
